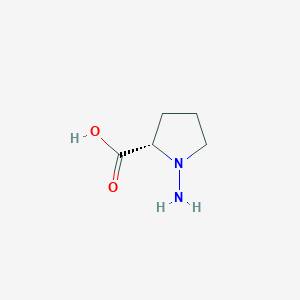

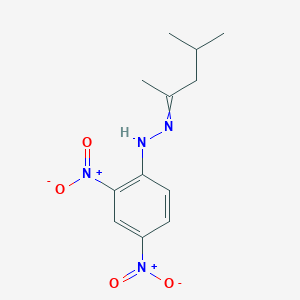

4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability .Applications De Recherche Scientifique

Application 1: Hydrogel Synthesis

- Summary of Application : “4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” can be used in the synthesis of hydrogels. Hydrogels are synthesized from natural polymers, synthetic polymers, polymerizable synthetic monomers, and a combination of natural and synthetic polymers .

- Methods of Application : Synthesis of hydrogels involves physical, chemical, and hybrid bonding. The bonding is formed via different routes, such as solution casting, solution mixing, bulk polymerization, free radical mechanism, radiation method, and interpenetrating network formation .

- Results or Outcomes : The synthesized hydrogels have significant properties, such as mechanical strength, biocompatibility, biodegradability, swellability, and stimuli sensitivity. These properties are substantial for electrochemical and biomedical applications .

Application 2: Alzheimer’s Disease Research

- Summary of Application : “4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” has been used in research related to Alzheimer’s disease (AD). Specifically, it has been used in studies investigating the disaggregation of amyloid-β (aβ) peptides, which aggregate into toxic oligomers, fibrils, and plaques central to the molecular pathogenesis of AD .

- Methods of Application : An electrochemical impedimetric immunosensor for aβ diagnostics was developed by immobilizing a specific anti-amyloid-β (aβ) antibody onto a self-assembled monolayer functionalized with a new interdigitated chain-shaped electrode .

- Results or Outcomes : The study found that the accumulation of aβ aggregates on the surface of the anti-aβ/SAM/ICE sensor has been extricated. The kinetic disaggregation rate k value of aβ aggregates was found to be 0.038 .

Application 3: Emulsion Polymers

- Summary of Application : “4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” has dual functionality containing a polymerizable acrylic group and a terminal hydroxy group. It is used to make emulsion polymers .

- Methods of Application : The compound is combined with other monomers to create emulsion polymers .

- Results or Outcomes : The resultant resins are used in coatings, sealants, adhesives, elastomers, and other applications .

Application 4: Bioinspired Adhesives

- Summary of Application : “4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” is used in the development of catechol-based bioinspired adhesives .

- Methods of Application : The strategy involves incorporating catechol moieties into polymeric backbones .

- Results or Outcomes : The adhesive properties of hydrogels have been investigated. The hydrogel with a feed monomer ratio of 1:1 at 0.3 mol.-% of MBA and DOPA displayed the highest rigidity and higher failure shear stress (greater adhesive properties) .

Application 5: Buffering Agent

- Summary of Application : “4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” is a zwitterionic sulfonic acid buffering agent, commonly known as HEPES. It is widely used in cell culture, largely because it is better at maintaining physiological pH despite changes in carbon dioxide concentration (produced by aerobic respiration) when compared to bicarbonate buffers .

- Methods of Application : HEPES is added to the cell culture medium to maintain the pH level .

- Results or Outcomes : HEPES helps in maintaining the physiological pH of the cell culture medium, which is crucial for the growth and survival of the cells .

Application 6: Smart Hydrogels

- Summary of Application : “4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one” is used in the synthesis of smart hydrogels. These hydrogels exhibit excellent characteristics of reacting under different environmental conditions such as pH, temperature, light, electric field, and magnetic field as well as biological and chemical stimuli .

- Methods of Application : The synthesis involves preparing a stock solution of AAm and MBAAm in 4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one, followed by mixing N-(3-dimethyl aminopropyl acrylamide) (DMAPAAm) and N, N, N ′, N ′-tetramethylethylenediamine (TEMED) with the solution .

- Results or Outcomes : The resultant smart hydrogels have potential advantages and are drawing the attention of researchers for a wide range of applications, for instance, in designing biomedical, industrial, agricultural, electrical, healthcare, and hygienic products .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

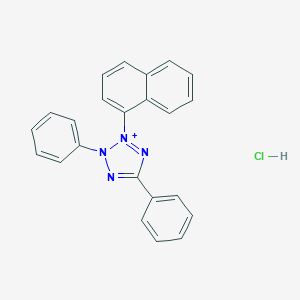

4-(2-hydroxyethyl)-5-methyl-2-phenyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-11(7-8-15)12(16)14(13-9)10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOONTISHAAFGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1CCO)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436541 |

Source

|

| Record name | 4-(2-HYDROXYETHYL)-3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Hydroxyethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one | |

CAS RN |

10223-33-3 |

Source

|

| Record name | 4-(2-HYDROXYETHYL)-3-METHYL-1-PHENYL-2-PYRAZOLIN-5-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloropyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)

![1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B158742.png)